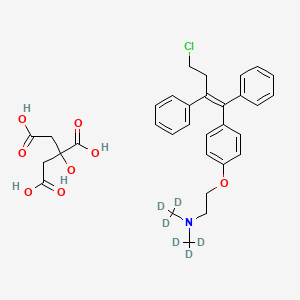
Toremifene-d6 Citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toremifene-d6 Citrate is a deuterium-labeled derivative of Toremifene Citrate, a second-generation selective estrogen receptor modulator. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Toremifene. The deuterium labeling allows for more precise tracking and quantification in various biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Toremifene-d6 Citrate involves the deuteration of Toremifene Citrate. The process typically starts with the preparation of the Z-isomer of Toremifene base, ensuring it is free of the E-isomer. The deuterium atoms are introduced through a series of hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium labeling. The final product is often subjected to rigorous testing to confirm its chemical structure and isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions: Toremifene-d6 Citrate undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
Toremifene-d6 Citrate is widely used in scientific research, particularly in the fields of:
Chemistry: To study the pharmacokinetics and metabolic pathways of Toremifene.
Biology: To investigate the interactions of Toremifene with various biological targets, including estrogen receptors.
Medicine: To explore the potential therapeutic applications of Toremifene in treating conditions like breast cancer and osteoporosis.
Mécanisme D'action
Toremifene-d6 Citrate exerts its effects by binding to estrogen receptors. Depending on the tissue type, it can act as either an estrogen agonist or antagonist. This dual action allows it to modulate estrogenic activity in a tissue-specific manner. The molecular targets include estrogen receptors in breast tissue, bone, and the cardiovascular system. The pathways involved in its mechanism of action include the modulation of gene expression and inhibition of estrogen-dependent cell proliferation .
Comparaison Avec Des Composés Similaires
Tamoxifen: Another selective estrogen receptor modulator with similar pharmacological properties.
Raloxifene: A selective estrogen receptor modulator used primarily for the prevention of osteoporosis.
Clomiphene: A selective estrogen receptor modulator used to treat infertility in women.
Uniqueness: Toremifene-d6 Citrate is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies. This labeling provides a distinct advantage in tracking and quantifying the compound in biological systems, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C32H36ClNO8 |
|---|---|
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;/i1D3,2D3; |
Clé InChI |
IWEQQRMGNVVKQW-JUFCHOJXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


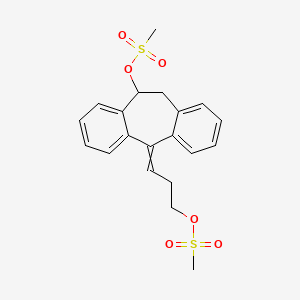




![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)
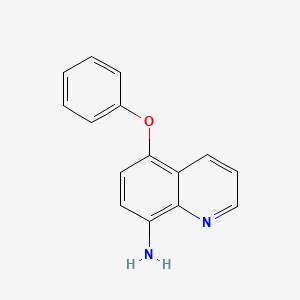

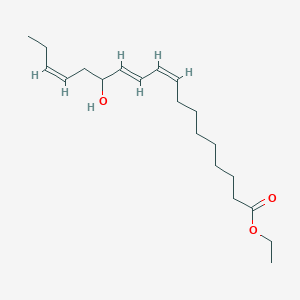

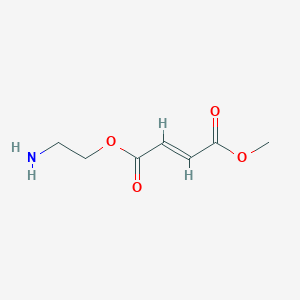
![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
